2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-4-yl)methyl)phosphinate
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Description
2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-4-yl)methyl)phosphinate is a useful research compound. Its molecular formula is C24H35N2O3P and its molecular weight is 430.529. The purity is usually 95%.
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Biological Activity
2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-4-yl)methyl)phosphinate is a phosphinate compound notable for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising isopropyl and methyl cyclohexyl groups, a dimethylamino phenyl moiety, and a hydroxy-pyridinyl group attached to a phosphinate core. The synthesis typically involves multi-step reactions that can include phosphonylation and coupling reactions to introduce the various functional groups.
Synthesis Overview
- Starting Materials : Isopropyl-5-methylcyclohexanol, dimethylaminophenol, pyridine derivatives.
- Key Reactions : Phosphorylation, alkylation, and hydrolysis.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with different biological systems.
- Inhibition of Topoisomerase II : The compound has shown significant inhibitory effects on topoisomerase II (topoII), an important enzyme in DNA replication and repair. This inhibition can lead to apoptosis in cancer cells.
- Antiproliferative Effects : Studies indicate that the compound exhibits antiproliferative activity against several cancer cell lines, including DU145 (prostate cancer), HeLa (cervical cancer), and A549 (lung adenocarcinoma).
Antiproliferative Activity
A recent study evaluated the antiproliferative effects of this compound across multiple cancer cell lines:
Cell Line | IC50 Value (µM) | Notes |
---|---|---|
DU145 | 15.8 ± 3.4 | Effective against androgen-independent prostate cancer |
HeLa | 22.5 ± 7.2 | Significant cytotoxicity observed |
A549 | 10.0 ± 2.0 | High efficacy in lung adenocarcinoma |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
Binding Affinity Studies
In silico docking studies have been conducted to assess the binding affinity of the compound to topoII:
Compound | Binding Energy (kcal/mol) | Interaction Type |
---|---|---|
2-Isopropyl-5-methylcyclohexyl phosphinate | -9.5 | Hydrogen bonds with active site residues |
Etoposide | -8.7 | Similar binding mode |
These results suggest that the compound may bind similarly to established topoII inhibitors like etoposide, providing insights into its potential as a therapeutic agent.
Properties
IUPAC Name |
[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-pyridin-4-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N2O3P/c1-17(2)22-11-6-18(3)16-23(22)29-30(28,24(27)19-12-14-25-15-13-19)21-9-7-20(8-10-21)26(4)5/h7-10,12-15,17-18,22-24,27H,6,11,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQRNDUHICMJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=NC=C3)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.